

Technical Guide: Structure Elucidation of 5-Methylazepan-4-ol Hydrochloride

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Compound of Interest

Compound Name: 5-Methylazepan-4-ol hydrochloride

Cat. No.: B8025379

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Executive Summary

The characterization of **5-Methylazepan-4-ol hydrochloride** presents a distinct set of analytical challenges compared to its 5- or 6-membered ring counterparts (pyrrolidines and piperidines). The azepane (homopiperidine) scaffold exhibits significant conformational flexibility, existing in a dynamic equilibrium between twist-chair and twist-boat conformers. This flexibility complicates the interpretation of scalar couplings (

), making 2D NMR and NOE-based experiments critical for determining the relative stereochemistry (cis/trans) of the C4-hydroxyl and C5-methyl substituents.

This guide outlines a self-validating analytical workflow to establish the connectivity, relative stereochemistry, and salt stoichiometry of the target molecule.

Chemical Profile & Synthetic Context

Understanding the synthetic origin informs the elucidation strategy. 5-Methylazepan-4-ol is typically accessed via the reduction of 5-methylazepan-4-one. The reduction of the ketone generates the C4 chiral center, leading to a mixture of diastereomers (cis and trans).

- IUPAC Name: **5-Methylazepan-4-ol hydrochloride**
- Molecular Formula: C
H
NO
HCl
- Molecular Weight: 129.20 (free base) / 165.66 (salt)
- Chiral Centers: C4 and C5.[1]
- Stereoisomers: 4 (2 enantiomeric pairs: cis-4R,5S / cis-4S,5R and trans-4R,5R / trans-4S,5S).

Analytical Strategy & Logic

The elucidation workflow follows a subtractive logic path: Elemental Composition

Connectivity

Relative Stereochemistry.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (ESI-TOF) is the first checkpoint.

- Expected Ion:
at m/z 130.1232 (calculated for C
H
NO
).
• Validation: The absence of the M+2 peak characteristic of chlorine in the positive mode (since Cl is the counterion) confirms the salt form must be analyzed via IC or precipitation with AgNO

, or inferred from elemental analysis. However, in negative mode ESI, the Cl

ion (m/z 35/37) should be visible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The hydrochloride salt form necessitates the use of polar deuterated solvents. DMSO-d

is preferred over D

O for the initial scan because it preserves the exchangeable proton signals (NH

and OH), which provide crucial connectivity information via COSY.

3.2.1. ^1H NMR Assignment Logic (DMSO-d

)

Moiety	Proton Count	Multiplicity	Approx. Shift ()	Diagnostic Logic
NH	2H	Broad s/d	8.5 - 9.5	Deshielded ammonium protons; confirms salt formation.
OH	1H	Doublet	4.5 - 5.0	Couples to H4; confirms secondary alcohol.
H4	1H	Multiplet	3.6 - 4.1	Carbinol proton; shifts upfield if H-bonding is disrupted.
H2, H7	4H	Multiplet	3.0 - 3.4	-protons to Nitrogen; deshielded by cationic charge.
H5	1H	Multiplet	1.8 - 2.1	Methine proton; key for stereochem determination.
H3, H6	4H	Multiplet	1.5 - 1.9	Ring methylenes; often overlapping.
CH	3H	Doublet	0.9 - 1.1	Diagnostic doublet; confirms methyl position at C5 (couples to H5).

Critical Checkpoint: If the methyl group appears as a singlet, the structure is incorrect (likely the N-methyl or quaternary carbon variant). It must be a doublet to confirm the 5-methyl substitution pattern.

3.2.2. Determination of Relative Stereochemistry (The "Cis/Trans" Problem)

In rigid rings (e.g., cyclohexane), the coupling constant

definitively distinguishes axial-axial (trans,

Hz) from equatorial-axial (cis,

Hz) relationships. However, in azepanes, conformational averaging makes

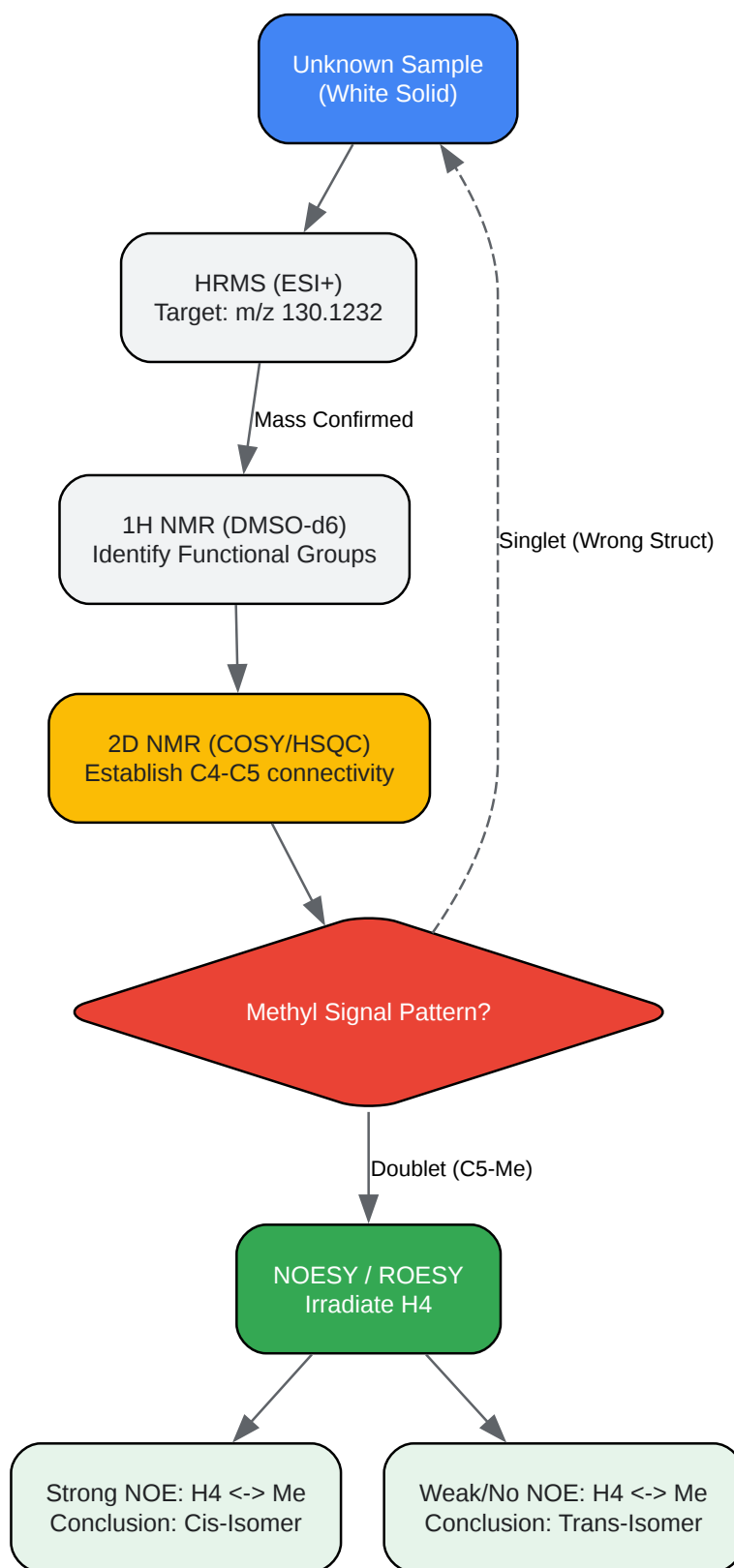
-values unreliable.

The Solution: 1D-NOE or 2D-NOESY

- Experiment: Irradiate the H4 carbinol resonance.
- Cis-Isomer: Strong NOE enhancement at the Methyl (CH₃) signal and H5 methine.
- Trans-Isomer: Weak or null NOE enhancement at the Methyl signal; strong enhancement at H5 (if H4 and H5 are pseudo-diaxial).

Visualization of Elucidation Logic

The following diagram illustrates the decision tree for assigning the structure and stereochemistry.



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Caption: Logical workflow for the structural assignment of 5-Methylazepan-4-ol, prioritizing connectivity validation before stereochemical analysis.

Experimental Protocols

Sample Preparation for NMR

To ensure reproducibility and minimize salt-induced aggregation effects:

- Solvent: Use DMSO-d

(99.9% D) + 0.03% TMS. Avoid CDCl

as the hydrochloride salt is likely insoluble or will form tight ion pairs that broaden signals.

- Concentration: Dissolve 5–10 mg of the hydrochloride salt in 0.6 mL of solvent.
- Neutralization (Optional): If resolution is poor due to the ammonium salt, add 1-2 equivalents of solid K

CO

directly to the NMR tube and shake. Filter into a new tube. This generates the free base in situ, sharpening the couplings, though OH/NH signals may disappear due to exchange.

NOESY Acquisition Parameters

For the critical stereochemical assignment:

- Mixing Time (): Set to 500–800 ms. Small molecules like azepanes have slow tumbling rates (short correlation times), requiring longer mixing times for NOE buildup.
- Scans: Minimum 16 scans per increment to resolve weak correlations.
- Processing: Apply a sine-bell squared window function to reduce truncation artifacts.

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Sources

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